N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
Description
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a pyrazole-derived compound featuring a nitro group at the 4-position of the pyrazole ring and a carboxamide group at the 3-position, which is substituted with a 2-methoxyphenyl moiety. Pyrazole carboxamides are of significant interest in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZABGEHGMJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide highlights its potential as a therapeutic agent in several areas:
- Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising anticancer properties. For instance, studies have demonstrated that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activities. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The antimicrobial efficacy of pyrazole derivatives has been well-documented. This compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the modification of its structure to enhance biological activity. The compound can serve as a building block for creating more complex molecules with tailored properties.
Table 1: Synthesis Pathways
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Nitration | Nitro group introduction | Formation of nitro-substituted pyrazole |
| 2 | Amide Formation | Carboxylic acid + Amine | Formation of carboxamide |
| 3 | Substitution | Various substituents | Creation of diverse derivatives |
Case Studies and Research Findings
Numerous studies have explored the applications and effectiveness of this compound and its derivatives:
- Study on Anticancer Activity : In a comparative study, derivatives similar to this compound exhibited IC50 values ranging from 0.01 µM to 5.35 µM against different cancer cell lines, indicating strong anticancer potential .
- Evaluation of Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production. Compounds showed inhibition rates between 61% and 85% at concentrations around 10 µM, demonstrating significant anti-inflammatory activity compared to standard treatments .
Conclusion and Future Directions
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Continued research into its mechanisms of action and the synthesis of novel derivatives could lead to the discovery of new therapeutic agents for cancer treatment, inflammation management, and antimicrobial applications.
Future studies should focus on:
- Detailed mechanistic studies to elucidate the pathways involved in its biological activities.
- Clinical trials to assess safety and efficacy in human subjects.
- Exploration of structure-activity relationships to optimize the compound's pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
Comparison with Similar Compounds
Key Observations :
- Nitro Group Positioning: The target compound’s nitro group on the pyrazole ring contrasts with analogs like , where nitro is on a benzene ring.
- Substituent Effects : Chloro (in ) and trifluoromethyl (in ) groups increase hydrophobicity and electronegativity, whereas methoxy (target, ) enhances solubility but may increase metabolic oxidation .
- Heterocyclic Cores : Benzothiazole () vs. pyrazole (target, ) cores influence conformational flexibility and target selectivity.
Metabolic Pathways and Enzyme Interactions
The target compound’s 2-methoxyphenyl group is metabolically analogous to N-(2-methoxyphenyl)hydroxylamine, which undergoes CYP1A-mediated reduction to o-anisidine, a known carcinogen . Comparatively:
- Chlorophenyl Analogs (e.g., ) : Chlorine’s electron-withdrawing effects may resist CYP-mediated oxidation, favoring alternative pathways like glutathione conjugation.
- Acetylated/Benzoylated Derivatives (e.g., ) : Bulky substituents (e.g., benzoyl) may sterically hinder enzymatic reduction, prolonging half-life but risking hepatotoxicity.
- Pyridylmethyl Derivatives (e.g., ) : The pyridyl group could facilitate hydrogen bonding with CYP2D6 or CYP3A4, altering metabolite profiles .
Research Findings and Implications
Metabolic Stability : Methoxyphenyl-substituted compounds (target, ) are prone to CYP1A-mediated reduction, necessitating structural optimization (e.g., fluorination) to mitigate toxic metabolite formation .
Activity-Toxicity Trade-offs : Chloro and nitro groups enhance potency but increase toxicity risks, highlighting the need for balanced substituent design .
Heterocycle Impact : Pyrazole cores offer synthetic versatility, whereas benzothiazoles () provide rigidity for target engagement but reduce metabolic flexibility.
Biological Activity
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure includes a methoxy group, a nitro group, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, impacting cellular functions and disease processes.
- Receptor Modulation : It interacts with cell surface receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 1.5 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and shows potential for use in treating infections caused by resistant strains .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, making it a candidate for treating conditions characterized by excessive inflammation:
- Cyclooxygenase Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- In Vivo Studies : Animal models have demonstrated that this compound reduces edema and other markers of inflammation comparable to standard anti-inflammatory drugs .
3. Anticancer Potential
The anticancer activity of this compound is supported by various studies:
- Cell Lines Tested : It has shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative effects .
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 0.08 |
| A549 | 49.85 |
The mechanism involves the induction of apoptosis and inhibition of tumor growth through various signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound alongside other pyrazole derivatives, revealing that it effectively inhibited biofilm formation in Staphylococcus species .
- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound significantly reduced inflammation in animal models, highlighting its therapeutic potential for inflammatory diseases .
- Anticancer Studies : Research on its anticancer properties showed that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide with high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole ring .
- Nitro Group Introduction : Nitration at the 4-position of the pyrazole using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-oxidation .
- Carboxamide Coupling : React the 4-nitro-pyrazole intermediate with 2-methoxyaniline using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures ≥98% purity (HPLC) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C2 of phenyl, nitro at C4 of pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀N₄O₄) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) and detect impurities from incomplete nitration or coupling .
- X-ray Crystallography : Resolve ambiguous stereochemistry if intermediates involve chiral centers .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- Species-Specific Metabolism : Rat and rabbit hepatic microsomes show divergent pathways. In rats, CYP1A2 mediates nitro reduction to hydroxylamine intermediates, while CYP2E1 dominates oxidative pathways (e.g., demethylation of methoxy groups) .
- Experimental Design :
Microsomal Incubations : Use β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer)-treated microsomes with NADPH cofactor .
Metabolite Profiling : LC-MS/MS to detect nitro-reduced (e.g., amine derivatives) or oxidized (e.g., demethylated) products .
Enzyme Inhibition : Co-incubate with selective inhibitors (e.g., α-naphthoflavone for CYP1A2) to confirm metabolic pathways .
Q. What strategies mitigate nitro group reduction during in vitro pharmacological assays?
- Methodological Answer :
- Antioxidant Additives : Include 1 mM ascorbic acid or 0.1% BHT in assay buffers to suppress nitro-to-amine reduction .
- Anaerobic Conditions : Conduct assays under nitrogen atmosphere to prevent ROS-mediated reduction .
- Structural Modifications : Replace the nitro group with electron-withdrawing bioisosteres (e.g., trifluoromethyl) if activity permits .
Q. How does the 2-methoxyphenyl moiety influence the compound’s binding affinity in target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding between methoxy oxygen and kinase hinge regions) .
- SAR Studies : Synthesize analogs with substituents (e.g., Cl, F) at the phenyl ring’s C2 position and compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to visualize methoxy group positioning in hydrophobic pockets .
Data Contradiction Analysis
Q. How can interspecies variability in metabolite profiles (e.g., rat vs. rabbit microsomes) be addressed in preclinical studies?
- Methodological Answer :
- Cross-Species Validation : Test metabolite formation in human hepatocytes or recombinant CYP isoforms (e.g., CYP3A4) to prioritize human-relevant pathways .
- Statistical Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to humans, adjusting for CYP expression differences .
Research Applications
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
